molecular formula C11H21NO4 B8229547 tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate

tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate

Cat. No.: B8229547
M. Wt: 231.29 g/mol
InChI Key: FTBOFNJQEUGOPO-IUCAKERBSA-N
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Description

tert-Butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate is a chemical compound with the molecular formula C10H19NO4 It is a derivative of oxane and is characterized by the presence of a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxane derivative. One common method involves the use of a palladium-catalyzed reaction to introduce the tert-butyl carbamate group onto the oxane ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug or a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. The tert-butyl carbamate group can be cleaved under physiological conditions, releasing the active oxane derivative which can then exert its effects on target proteins and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate is unique due to its oxane ring structure, which imparts different chemical properties and reactivity compared to piperidine derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-9-7-15-5-4-8(9)6-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBOFNJQEUGOPO-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COCC[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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